molecular formula C10H8BrF2NO B13135881 5-Bromo-4,6-difluoro-3,3-dimethylindolin-2-one

5-Bromo-4,6-difluoro-3,3-dimethylindolin-2-one

Cat. No.: B13135881
M. Wt: 276.08 g/mol
InChI Key: ZKRSWIJXRQHEGA-UHFFFAOYSA-N
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Description

5-Bromo-4,6-difluoro-3,3-dimethylindolin-2-one is a synthetic organic compound belonging to the indolinone family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to an indolinone core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-difluoro-3,3-dimethylindolin-2-one typically involves the bromination and fluorination of 3,3-dimethylindolin-2-one. The process begins with the preparation of 3,3-dimethylindolin-2-one, which is then subjected to bromination using bromine or a brominating agent under controlled conditions. The brominated product is further fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-difluoro-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolinone derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Scientific Research Applications

5-Bromo-4,6-difluoro-3,3-dimethylindolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-difluoro-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3,3-dimethylindolin-2-one
  • 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole

Uniqueness

5-Bromo-4,6-difluoro-3,3-dimethylindolin-2-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.

Properties

Molecular Formula

C10H8BrF2NO

Molecular Weight

276.08 g/mol

IUPAC Name

5-bromo-4,6-difluoro-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C10H8BrF2NO/c1-10(2)6-5(14-9(10)15)3-4(12)7(11)8(6)13/h3H,1-2H3,(H,14,15)

InChI Key

ZKRSWIJXRQHEGA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=C(C=C2NC1=O)F)Br)F)C

Origin of Product

United States

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